molecular formula C21H18N2O9S B1433069 Unii-NI7FZ38DO2 CAS No. 1628530-37-9

Unii-NI7FZ38DO2

Cat. No. B1433069
M. Wt: 474.4 g/mol
InChI Key: NGMVKHPJYUKGJR-UHFFFAOYSA-N
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Description

Unii-NI7FZ38DO2 is a novel synthetic compound that has recently been developed as an alternative to traditional antibiotics. This compound is a derivative of a naturally occurring compound called cephalosporin and is being developed as a potential alternative to traditional antibiotics. The compound is currently undergoing preclinical and clinical trials and is showing promising results in both areas.

Scientific Research Applications

  • Translation of Scientific Research to Innovations : Giordan et al. (2011) discuss the transformation of educational programs to aid academic researchers in translating basic scientific research into practical and deployable innovations. This process is crucial for advancing society through technological developments (Giordan et al., 2011).

  • Advances in Nanoparticle Syntheses : Cushing et al. (2004) emphasize the development of novel materials, particularly in the context of the electronics industry, highlighting the synergism between scientific discovery and technological development (Cushing et al., 2004).

  • Scientific Discovery through Computation and Visualization : Sims et al. (2002) describe how the Scientific Applications and Visualization Group at NIST has utilized high-performance parallel computing, visualization, and machine learning to accelerate research in various scientific areas (Sims et al., 2002).

  • Collaborative Working Environment for Environmental Models : Şahin et al. (2009) explore the use of collaborative working environments in the development and data sharing of large scientific applications, like the Unified Air Pollution Model (UNI-DEM) (Şahin et al., 2009).

  • Graduate Research Fellowship Program in STEM Disciplines : Leming and Norman (2022) discuss the NSF Graduate Research Fellowship Program, which supports graduate students in STEM disciplines pursuing research-based degrees (Leming & Norman, 2022).

  • Peer Review Network at the NIH : Boyack et al. (2014) analyze the peer review process at the NIH, providing insights into the scientific evaluation system for grant applications (Boyack et al., 2014).

  • Translational Research and Nursing Science : Grady (2010) highlights the importance of translating basic studies in healthcare science to clinical practice, contributing to scientific advancements in health and disease (Grady, 2010).

  • Data Sharing by Scientists : Tenopir et al. (2011) examine the practices and perceptions of scientists regarding data sharing, which is a vital part of the scientific method for verifying results and extending research (Tenopir et al., 2011).

  • Research Quality Management in University Research Companies : Wu (2008) discusses the application of process methods of system management to control and enhance the quality in university research corporations (Wu, 2008).

  • Global Substance Registration System by FDA and NCATS : Peryea et al. (2020) describe the Global Substance Registration System developed by the FDA and NCATS for rigorous scientific descriptions of substances relevant to medicine and translational research (Peryea et al., 2020).

properties

IUPAC Name

1-[[4-(7-methoxy-6-sulfooxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O9S/c1-30-17-11-15-14(10-18(17)32-33(27,28)29)16(6-9-22-15)31-13-4-2-12(3-5-13)23-19(24)21(7-8-21)20(25)26/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMVKHPJYUKGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1OS(=O)(=O)O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-NI7FZ38DO2

CAS RN

1628530-37-9
Record name 1-(((4-((7-Methoxy-6-(sulfooxy)-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(((4-((7-METHOXY-6-(SULFOOXY)-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI7FZ38DO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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